Ethyl 4-(aminomethyl)benzoate
Overview
Description
Ethyl 4-(aminomethyl)benzoate, also known as 4-aminomethyl-benzoic acid ethyl ester, is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by its pale-yellow to brown sticky oil to semi-solid form . It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 4-(aminomethyl)benzoate, like other local anesthetics, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and pain perception .
Mode of Action
The compound interacts with its targets by binding to specific parts of the sodium ion channels . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like this compound can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By blocking sodium ion channels, the compound prevents the depolarization of nerve cells, which is necessary for the propagation of nerve impulses . This blockage results in a loss of local sensation, providing an anesthetic effect .
Pharmacokinetics
They are often applied topically or injected directly into the tissue to ensure effective local anesthesia .
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it causes a temporary loss of sensation in the area of application. This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatment of skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(aminomethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(aminomethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or imino derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(aminomethyl)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-aminobenzoate:
Methyl 4-(aminomethyl)benzoate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific combination of an aminomethyl group and an ethyl ester group. This structure allows it to participate in a variety of chemical reactions and makes it suitable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 4-(aminomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQEHGXBKFLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331179 | |
Record name | ethyl 4-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-84-7 | |
Record name | ethyl 4-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.